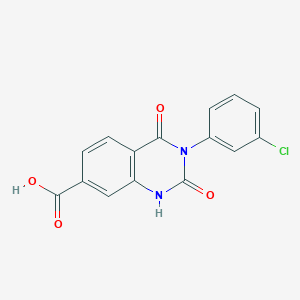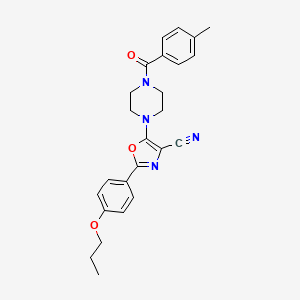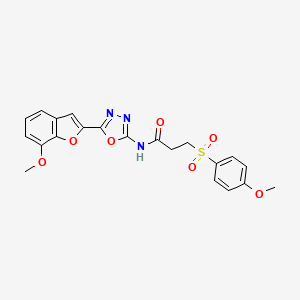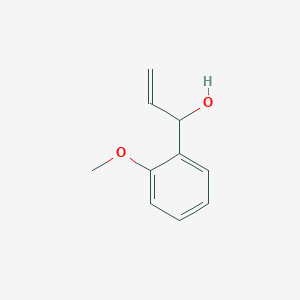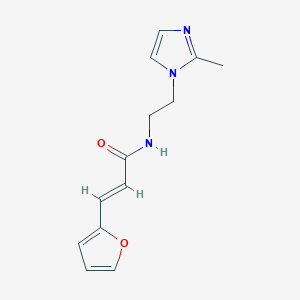
(E)-3-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide, also known as MIF-1, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MIF-1 is a synthetic compound that was first synthesized in 1977 and has since been studied for its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Hemoglobin Adducts and Exposure Assessment
Acrylamide is extensively used in laboratories for polyacrylamide gel electrophoresis (PAGE) and is present in tobacco smoke. Studies have measured hemoglobin adducts of acrylamide and acrylonitrile in laboratory workers, smokers, and nonsmokers to assess exposure levels. These adducts serve as biomarkers to evaluate the extent of exposure to acrylamide and its potential health risks, such as genotoxic and reproductive effects (Bergmark, 1997).
Dietary Exposure and Health Risks
Research has also focused on the dietary exposure to acrylamide, particularly in relation to heat-induced compounds like acrylamide, furan, and polycyclic aromatic hydrocarbons (PAHs). These compounds are produced mainly during the thermal processing of foods. The French infant total diet study assessed the risk associated with these chemicals in food consumed by non-breast-fed children, indicating a concern for acrylamide levels and suggesting management measures to reduce exposure (Sirot et al., 2019).
Metabolism and Biomarker Development
Studies on the metabolism and hemoglobin adduct formation of acrylamide in humans have contributed to understanding how acrylamide is processed in the body and its potential health implications. Research has explored the metabolism following oral administration of acrylamide, comparing hemoglobin adduct formation upon oral and dermal administration. Such studies help in developing biomarkers for acrylamide exposure and assessing the risk of exposure in occupational settings (Fennell et al., 2005).
Occupational Health and Safety
The understanding of acrylamide's effects on human health has led to research focused on occupational health and safety. For example, studies have examined the presence of acrylamide and glycidamide hemoglobin adducts in smoking and non-smoking individuals, providing insights into the internal doses of acrylamide that workers might be exposed to. This research is crucial for establishing safety guidelines and preventive measures in workplaces where acrylamide exposure is a risk (Schettgen et al., 2004).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-methylimidazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-11-14-6-8-16(11)9-7-15-13(17)5-4-12-3-2-10-18-12/h2-6,8,10H,7,9H2,1H3,(H,15,17)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOBVDIBMJQEB-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CCNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2387784.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2387786.png)
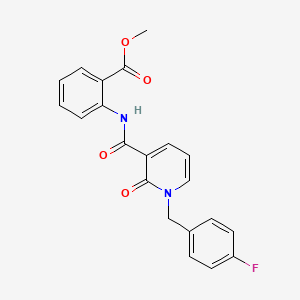

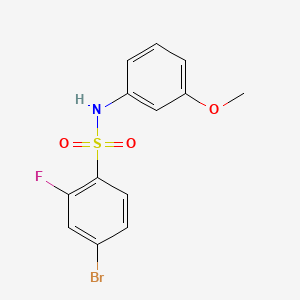
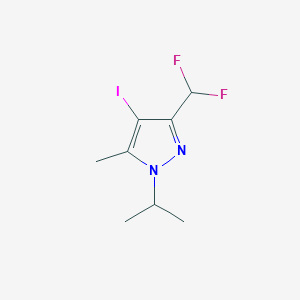
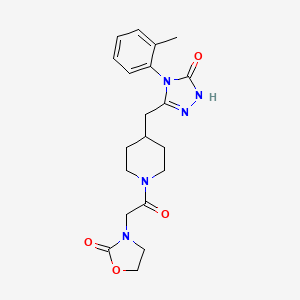
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid](/img/structure/B2387793.png)
![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2387796.png)
![tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate](/img/structure/B2387797.png)
